![molecular formula C15H25N3O3 B2501343 N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 848904-95-0](/img/structure/B2501343.png)
N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the molecular formula C22H30N4O3 . It is also known as 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(1-piperidinyl)phenyl]acetamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a spiro[4.5]decane ring, which is a type of bicyclic compound where two rings share one carbon atom . The compound also contains an amide group and a methyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of approximately 398.499 Da . Predicted data suggests that it has a Log Kow (Octanol-Water Partition Coefficient) of 3.52, a boiling point of 668.29°C, and a melting point of 291.21°C .Aplicaciones Científicas De Investigación
Supramolecular Arrangements : A study by Graus et al. (2010) focused on the preparation and crystallographic analysis of derivatives including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. They found that the substituents on the cyclohexane ring play a significant role in supramolecular arrangements, indicating potential applications in materials science and crystal engineering (Graus et al., 2010).
Antiviral Properties : Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. They found that certain derivatives exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E, suggesting the potential of these compounds in antiviral drug development (Apaydın et al., 2020).
Synthesis and Characterization of Spiro Compounds : Studies have also focused on the synthesis and characterization of various spiro compounds, including enantiomerically pure dioxaspiro undecanes and decanes, as reported by Schwartz et al. (2005). These compounds have potential applications in organic chemistry and pharmaceuticals (Schwartz et al., 2005).
Molecular Diversity and Reactions : Research by Han et al. (2020) explored the molecular diversity and reactions of electron-deficient alkynes, leading to the synthesis of various diazaspiro and dioxaspiro compounds. Such research contributes to the understanding of chemical reactions and molecular diversity in organic chemistry (Han et al., 2020).
Mecanismo De Acción
The compound also contains an amide group, which can participate in hydrogen bonding and can interact with various biological targets such as proteins and enzymes . The presence of the methyl and butyl groups could influence the lipophilicity of the compound, which can affect its absorption and distribution within the body .
The compound’s pharmacokinetics would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological conditions. Generally, the compound would need to be absorbed into the bloodstream, distributed to its site of action, metabolized (usually in the liver), and then excreted .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and action. For example, extreme pH or temperature could potentially degrade the compound or alter its structure, affecting its ability to interact with its target .
Propiedades
IUPAC Name |
N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-3-4-9-16-12(19)10-18-13(20)15(17-14(18)21)7-5-11(2)6-8-15/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWLIQHZVNGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.